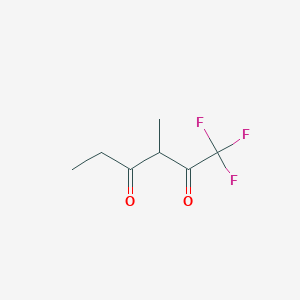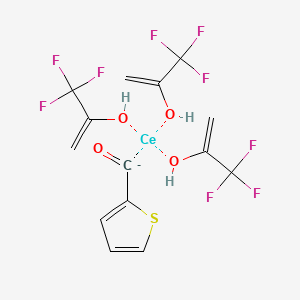
Cerium(IV) thenoyltrifluoroacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(IV) thenoyltrifluoroacetonate is a coordination compound with the molecular formula C14H9CeF9O4S. It is a complex of cerium in its +4 oxidation state with thenoyltrifluoroacetone, a β-diketone ligand. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium(IV) thenoyltrifluoroacetonate can be synthesized through a reaction between cerium(IV) salts and thenoyltrifluoroacetone in an appropriate solvent. One common method involves dissolving cerium(IV) ammonium nitrate in a solvent like ethanol, followed by the addition of thenoyltrifluoroacetone. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(IV) thenoyltrifluoroacetonate undergoes various chemical reactions, including:
Oxidation: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions.
Substitution: The ligand can be substituted with other β-diketones or similar ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like oxalic acid and other β-diketones for substitution reactions. Typical conditions involve solvents like ethanol or acetonitrile and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(III) complexes, while substitution reactions can produce new cerium(IV) complexes with different ligands .
Applications De Recherche Scientifique
Cerium(IV) thenoyltrifluoroacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound has been studied for its potential antibacterial properties, particularly in disrupting biofilms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: It is used in the production of advanced materials, including metal-organic frameworks and nanomaterials.
Mécanisme D'action
The mechanism of action of cerium(IV) thenoyltrifluoroacetonate involves its ability to undergo redox reactions. Cerium(IV) can accept electrons, making it a potent oxidizing agent. This property is utilized in various catalytic processes where cerium(IV) facilitates the oxidation of substrates. The molecular targets and pathways involved include interactions with organic molecules and the formation of intermediate complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cerium(IV) oxide: Another cerium(IV) compound with strong oxidizing properties, commonly used in catalysis and materials science.
Cerium(IV) ammonium nitrate: A widely used oxidizing agent in organic synthesis.
Cerium(IV) sulfate: Used in volumetric analysis and as a standard reagent in cerimetric titrations.
Uniqueness
Cerium(IV) thenoyltrifluoroacetonate is unique due to its specific ligand, thenoyltrifluoroacetone, which imparts distinct properties to the complex. This ligand enhances the solubility and stability of the compound, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H12CeF9O4S- |
|---|---|
Poids moléculaire |
587.41 g/mol |
Nom IUPAC |
cerium;thiophen-2-ylmethanone;3,3,3-trifluoroprop-1-en-2-ol |
InChI |
InChI=1S/C5H3OS.3C3H3F3O.Ce/c6-4-5-2-1-3-7-5;3*1-2(7)3(4,5)6;/h1-3H;3*7H,1H2;/q-1;;;; |
Clé InChI |
GPZVCDFKKIMFOI-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C1=CSC(=C1)[C-]=O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


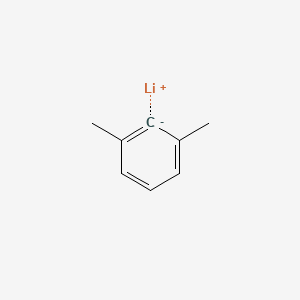

![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
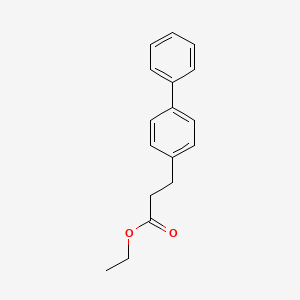
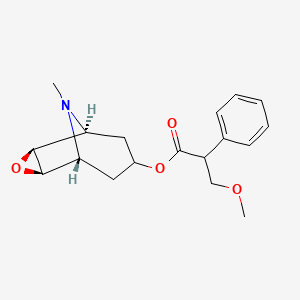
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
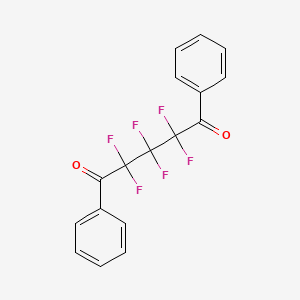

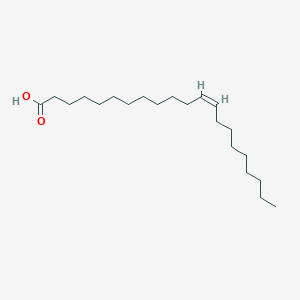
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
